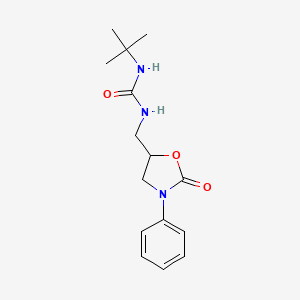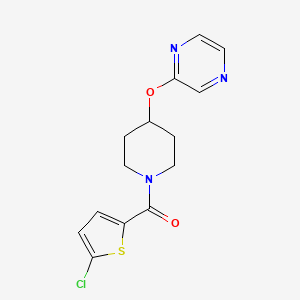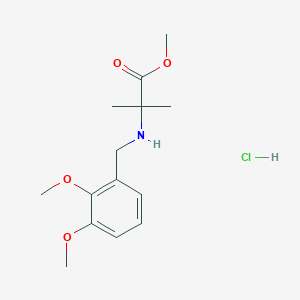
1-(Tert-butyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea, also known as BU-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BU-1 is a urea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Synthetic Antioxidants and Environmental Science
Research has extensively studied synthetic phenolic antioxidants (SPAs), highlighting their widespread use to prevent oxidative reactions in products, leading to insights on environmental occurrence, fate, and potential toxicity. SPAs like butylated hydroxytoluene (BHT) are prevalent in various matrices, including indoor dust and food packaging, raising concerns about human exposure and environmental impact. These studies suggest the need for novel SPAs with reduced toxicity and environmental persistence, providing a context for evaluating similar compounds for their antioxidant capabilities and environmental safety (Liu & Mabury, 2020).
Biomedical Applications of Urea Derivatives
Urea derivatives are widely explored for their potential in biomedical applications, including as urease inhibitors to treat infections caused by Helicobacter pylori and as components in drug design due to their unique hydrogen bonding capabilities. These studies highlight the versatility of urea derivatives in modulating biological targets and improving drug properties, suggesting the potential of similar compounds for therapeutic use (Kosikowska & Berlicki, 2011); (Jagtap et al., 2017).
Environmental and Agricultural Impacts of Urea
In agriculture, the use of urea as a nitrogen fertilizer is well-documented, with research focusing on minimizing environmental impacts such as ammonia volatilization and nitrous oxide emissions. These studies provide insights into the use of urea and its derivatives for efficient nutrient delivery and highlight the importance of developing strategies to mitigate environmental risks associated with their use (Bremner, 1995).
Material Science and Hydrogen Storage
Urea and its derivatives have also been investigated for their potential in material science, including as hydrogen carriers for fuel cells. The exploration of urea as a cheap, non-toxic, and widely available hydrogen source reflects the broader interest in utilizing organic compounds for energy storage and conversion, suggesting potential research avenues for similar compounds (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-tert-butyl-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)17-13(19)16-9-12-10-18(14(20)21-12)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMKXHNAHWLALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2566879.png)

![N-(4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2566883.png)
![N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2566884.png)
![N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2566885.png)
![1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine](/img/structure/B2566886.png)
![N-(2-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2566888.png)
![4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B2566889.png)



![N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2566898.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)